molecular formula C12H16ClNO4S B1434174 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858249-90-7

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1434174
CAS No.: 1858249-90-7
M. Wt: 305.78 g/mol
InChI Key: KYRPJFWQTLRGJN-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a methylsulfonyl group, and a butanoic acid moiety

Properties

IUPAC Name

4-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-9-5-6-10(13)8-11(9)14(19(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRPJFWQTLRGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165218
Record name Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-90-7
Record name Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and methylsulfonyl chloride.

    Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Butanoic Acid Addition: The sulfonamide is then reacted with butanoic acid or its derivatives under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloro-2-methylphenyl)amino]butanoic acid
  • 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]pentanoic acid
  • 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]propanoic acid

Uniqueness

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid, with the molecular formula C12H16ClNO4S and CAS Number 1858249-90-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Weight : 305.78 g/mol
  • Purity : Minimum 95%
  • Structure : The compound features a chloro-substituted aromatic ring, a methylsulfonyl group, and a butanoic acid moiety.

The biological activity of this compound is influenced by its structural components. The presence of the chloro group on the aromatic ring and the methylsulfonyl group is believed to enhance its interaction with various biological targets, including enzymes and receptors. The exact mechanism of action requires further biochemical studies to elucidate specific interactions within cellular pathways.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar moieties have shown promising results in inhibiting tumor cell proliferation. For instance, the presence of electron-withdrawing groups like chlorine is often correlated with increased cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Antitumor Activity

A study conducted on related compounds indicated that modifications in the phenyl ring significantly impact their cytotoxic effects. For example, compounds with halogen substitutions often exhibited lower IC50 values against various cancer cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to >1000 µg/mL depending on structural variations .

Antimicrobial Activity

Research has shown that certain derivatives of sulfonamide compounds exhibit potent antibacterial effects against multi-drug resistant strains. The minimum inhibitory concentration (MIC) for these compounds ranged from 46.9 μg/mL to 93.7 μg/mL for bacteria and from 5.8 μg/mL to 7.8 μg/mL for fungi .

Data Tables

Activity Type IC50 Value (µg/mL) Reference
Antitumor (Compound A)1.61 ± 1.92
Antitumor (Compound B)1.98 ± 1.22
Antibacterial (MIC)46.9 - 93.7
Antifungal (MIC)5.8 - 7.8

Case Studies

  • Cytotoxicity Assays : In vitro studies on similar compounds showed concentration-dependent inhibition of cancer cell growth, emphasizing the importance of structural features in enhancing biological activity.
  • Antimicrobial Testing : A range of sulfonamide derivatives were tested against various pathogens, revealing that modifications in the structure could lead to significant increases in antimicrobial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
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4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

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